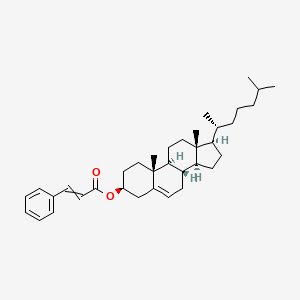

Cholesterol trans-Cinnamate

Description

Overview of Cholesteryl Esters in Biochemical and Materials Science Research

Cholesteryl esters are a class of lipids that play crucial roles in both biological systems and the development of advanced materials. In biochemistry, they are primarily known as the storage and transport form of cholesterol within the body. taylorandfrancis.comsigmaaldrich.com The esterification of cholesterol allows for its efficient packaging into lipoproteins, which are essential for transporting cholesterol through the bloodstream. sigmaaldrich.com Dysregulation of cholesterol and cholesteryl ester concentrations is linked to various human diseases, making their study vital for understanding and addressing these conditions. acs.org In cells, excess cholesterol is esterified and stored in lipid droplets, a process that is reversible to meet cellular needs. frontiersin.orgnih.gov

From a materials science perspective, cholesteryl esters are recognized for their liquid crystalline properties. taylorandfrancis.comacs.org Many of these esters form thermotropic mesophases, meaning they exhibit liquid crystal properties within a specific temperature range. taylorandfrancis.comwisc.edu This characteristic has led to their use in applications such as tissue engineering, where they can be incorporated into scaffolds to create environments that mimic the native extracellular matrix and promote cell growth and proliferation. acs.orgnebraska.edu Their ability to form self-organizing structures, like the helicoidal structures of cholesteric liquid crystals, makes them promising candidates for the development of dynamic and responsive biomaterials. acs.orgnebraska.edu

Significance of the trans-Cinnamate Moiety in Organic and Bioorganic Chemistry

The trans-cinnamate moiety, derived from trans-cinnamic acid, is a key component in a wide array of organic and bioorganic processes. Trans-cinnamic acid itself is a naturally occurring aromatic compound found in various plants and is a central intermediate in the shikimate and phenylpropanoid pathways, which are responsible for the biosynthesis of numerous essential compounds. jocpr.comfoodb.caacs.org

In organic synthesis, trans-cinnamic acid and its derivatives are valuable building blocks. They can be used to synthesize a variety of compounds, including other esters, amides, and even styrene (B11656) through biocatalytic decarboxylation. sigmaaldrich.comsemanticscholar.orgsigmaaldrich.com The α,β-unsaturated carbonyl group within the cinnamate (B1238496) structure is a key feature, acting as a Michael acceptor in various reactions. semanticscholar.org This reactivity is often exploited in the design of new molecules with specific functionalities.

From a bioorganic standpoint, cinnamic acid derivatives have been investigated for a range of pharmacological activities. jocpr.com The specific substitutions on the basic cinnamic acid structure can lead to different biological effects. jocpr.com The trans configuration is the more common and stable isomer of cinnamic acid. foodb.ca

Rationale for Comprehensive Investigation of Cholesterol trans-Cinnamate

The combination of a cholesteryl ester and a trans-cinnamate moiety in a single molecule, this compound, presents a compelling case for in-depth scientific investigation. The cholesterol component imparts the well-known liquid crystalline properties, while the cinnamate group introduces photochemical reactivity. tandfonline.comustc.edu.cnpsu.edu This dual functionality makes this compound a subject of interest in materials science, particularly in the study of liquid crystals and their response to light. researchgate.netresearchgate.net

Upon irradiation with ultraviolet light, the cinnamate portion of the molecule can undergo two primary photoreactions: a reversible trans to cis isomerization and an irreversible [2+2] photocycloaddition, leading to the formation of a dimer with a cyclobutane (B1203170) ring. ustc.edu.cn The organized environment of a liquid crystal phase can influence the outcome of these photoreactions, making the study of this compound in its various phases (solid, mesomorphic, and isotropic liquid) a valuable tool for understanding how molecular ordering affects chemical reactivity. tandfonline.compsu.edu Research has shown that the rate of photodimerization is significantly higher in the mesomorphic (liquid crystal) state compared to the isotropic liquid state, highlighting the influence of the ordered structure. tandfonline.compsu.edu

Historical Context and Evolution of Research on Cholesteryl Cinnamates

Research into cholesteryl cinnamates has a history intertwined with the development of liquid crystal science. Cholesteryl esters were among the first compounds in which liquid crystalline phases were observed. optica.org The unique optical properties of cholesteric liquid crystals, such as their ability to selectively reflect light of specific wavelengths and their strong optical rotatory power, have long been a subject of scientific curiosity. optica.org

Early research focused on the synthesis and characterization of various cholesteryl esters, including cinnamates, and documenting their phase transition temperatures and optical properties. researchgate.net The photochemical reactivity of cinnamic acid and its derivatives has also been a long-standing area of interest. ustc.edu.cn The convergence of these two fields of study led to investigations into the photochemistry of cholesteryl cinnamates within their liquid crystalline phases. tandfonline.compsu.edutandfonline.com These studies aimed to understand how the ordered arrangement of molecules in the mesophase could be used to control the products of photochemical reactions. tandfonline.com More recent research continues to explore the synthesis of novel cholesteryl cinnamate derivatives with tailored liquid crystalline and photochemical properties for potential applications in advanced materials and responsive systems. researchgate.netresearchgate.net

| Property | Value |

| Chemical Formula | C36H52O2 |

| Molecular Weight | 516.8 g/mol |

| CAS Number | 50305-81-2 |

| Synonyms | Cholesterol (E)-cinnamate, (E)-Cinnamic acid 3β-cholesteryl ester |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C36H52O2 |

|---|---|

Molecular Weight |

516.8 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-phenylprop-2-enoate |

InChI |

InChI=1S/C36H52O2/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(38-34(37)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h6-8,12-15,19,25-26,29-33H,9-11,16-18,20-24H2,1-5H3/t26-,29+,30+,31-,32+,33+,35+,36-/m1/s1 |

InChI Key |

FESYLMLHRKCTFF-ZOJFKXTHSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C=CC5=CC=CC=C5)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Esterification Pathways

Direct Esterification Routes for Cholesterol trans-Cinnamate Synthesis

Direct esterification methods involve the one-step reaction between cholesterol and a trans-cinnamic acid derivative. Several established organic reactions are employed for this purpose.

One of the most effective methods is the Steglich esterification . This reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), as a coupling agent to activate the carboxylic acid. cmu.ac.thwikipedia.org The reaction is catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). cmu.ac.thwikipedia.org The Steglich method is known for its mild reaction conditions, generally proceeding at room temperature, which makes it suitable for sensitive substrates. wikipedia.orgresearchgate.net This technique has been successfully used to synthesize various esters of trans-cinnamic acid with complex alcohols, achieving nearly quantitative yields in some cases. cmu.ac.thresearchgate.net

Another direct route is the acyl halide method , which involves reacting cholesterol with cinnamoyl chloride. cmu.ac.th While this method is a classic approach to ester formation, it can be less efficient than the Steglich esterification. For instance, a comparative study reported a yield of only 41% for cinnamyl cinnamate (B1238496) using the acyl halide method, compared to 98% via Steglich esterification. cmu.ac.th The reaction is typically carried out in a dry solvent like dichloromethane (B109758) (CH₂Cl₂) in the presence of a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct. mdpi.com

More recently, a novel palladium-catalyzed cross-coupling reaction has been developed for synthesizing cholesterol esters. nih.govnih.gov This process involves reacting cholesterol with an aroyl chloride (such as cinnamoyl chloride) in the presence of a palladium catalyst, specifically a PdCl₂(dtbpf) complex, and a base like sodium tert-butoxide. nih.govscirp.org The reaction is often accelerated using microwave irradiation at elevated temperatures (e.g., 100°C for 2 hours), leading to good to high yields of the desired cholesterol ester. nih.govscirp.orgresearchgate.net

| Method | Key Reagents & Catalysts | Typical Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Steglich Esterification | trans-Cinnamic acid, Cholesterol, DCC/EDCI, DMAP | Room temperature, 12-24h, CH₂Cl₂ or other polar aprotic solvents | High to quantitative (e.g., ~98%) | cmu.ac.thresearchgate.net |

| Acyl Halide Method | Cinnamoyl chloride, Cholesterol, Triethylamine | Room temperature, 14-17h, dry CH₂Cl₂ | Moderate (e.g., ~41-79%) | cmu.ac.thmdpi.com |

| Pd-Catalyzed Cross-Coupling | Cinnamoyl chloride, Cholesterol, PdCl₂(dtbpf), Sodium tert-butoxide | Microwave irradiation, 100°C, 2h, 1,4-dioxane | Good to High | nih.govnih.gov |

Indirect Synthetic Strategies Utilizing Linkers and Protecting Group Chemistry

For certain applications or when synthesizing more complex derivatives, indirect strategies are employed. These methods may involve the use of linkers to bridge the cholesterol and cinnamate moieties or the application of protecting groups to prevent unwanted side reactions.

Use of Linkers: A common indirect strategy involves introducing a linker molecule, such as succinic anhydride (B1165640). researchgate.net In this approach, cholesterol is first reacted with succinic anhydride to form cholesteryl hemisuccinate. This intermediate, which now has a terminal carboxylic acid group, can then be coupled with a desired molecule. This method is particularly useful for creating more complex conjugates. researchgate.net Other linkers, such as amino-PEG₄-acetylene, have also been utilized in multi-step syntheses to create specific cholesterol-based structures for applications like drug delivery. nih.gov

Protecting Group Chemistry: When the trans-cinnamic acid portion of the molecule contains other reactive functional groups, such as hydroxyl groups (e.g., in p-coumaric acid or ferulic acid), a protecting group strategy is necessary. researchgate.netsemanticscholar.org A typical sequence involves:

Protection: The hydroxyl group on the cinnamic acid derivative is protected, for example, through acetylation. researchgate.netsemanticscholar.org

Activation & Esterification: The carboxylic acid is converted to a more reactive form, like an acid chloride, which is then reacted with cholesterol to form the ester. researchgate.net

Deprotection: The protecting group is removed in the final step to yield the desired hydroxylated this compound derivative. researchgate.netsemanticscholar.org

Optimization of Reaction Conditions for Enhanced Yield, Stereoselectivity, and Purity

Significant research has focused on optimizing the synthesis of cinnamate esters to improve reaction outcomes. Key areas of optimization include the choice of reagents, solvents, and reaction conditions.

The Steglich esterification has been a focal point for optimization. The catalyst DMAP plays a crucial role not only in accelerating the reaction but also in suppressing the formation of an N-acylurea byproduct, which can diminish the yield. wikipedia.org This side reaction occurs from a 1,3-rearrangement of the O-acyl intermediate and is a common issue in carbodiimide-mediated esterifications. wikipedia.org

In a move towards greener chemistry, a modified Steglich protocol has been developed that replaces common chlorinated solvents like dichloromethane with acetonitrile. nih.gov This optimized method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and requires only mild heating (40-45 °C) for a significantly reduced reaction time of 45 minutes. nih.gov This procedure yields various cinnamate esters with an average yield of 70% and often eliminates the need for further purification. nih.gov

| Parameter | Condition | Advantage | Reference |

|---|---|---|---|

| Coupling Agent | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Efficient conversion | nih.gov |

| Solvent | Acetonitrile | Greener alternative to chlorinated solvents | nih.gov |

| Temperature | 40-45 °C | Mild heating | nih.gov |

| Time | 45 minutes | Rapid conversion | nih.gov |

| Average Yield | 70% | Good efficiency without extensive purification | nih.gov |

For the palladium-catalyzed cross-coupling, the use of microwave irradiation represents a key optimization, dramatically shortening reaction times from many hours to just two. nih.govnih.gov The choice of solvent (1,4-dioxane) and base (sodium tert-butoxide) are also critical for the success of this high-yield method. scirp.org

Throughout these syntheses, maintaining the stereochemistry of both the cholesterol backbone and the trans double bond of the cinnamate is critical. Most of the discussed methods, particularly the mild conditions of the Steglich reaction, are well-suited to preserve these configurations.

Design and Synthesis of this compound Derivatives and Analogs

The fundamental structure of this compound serves as a scaffold for the design and synthesis of a wide array of derivatives and analogs. These modifications are typically made to either the cinnamic acid moiety or the cholesterol backbone to fine-tune the compound's physicochemical properties, such as its liquid crystalline behavior. researchgate.net

Modification of the Cinnamic Acid Moiety: A common strategy involves introducing substituents onto the phenyl ring of the trans-cinnamic acid. A series of cholesterol-based cinnamic acid derivatives have been synthesized with varying lengths of terminal alkoxy chains on the phenyl ring. researchgate.net These modifications have been shown to influence the thermal stability and the types of liquid crystal phases observed. researchgate.net Other derivatives have been created using substituted cinnamic acids like ferulic acid (4-hydroxy-3-methoxycinnamic acid) and sinapic acid (4-hydroxy-3,5-dimethoxycinnamic acid) to explore the effects of these functional groups. nih.gov

Modification of the Cholesterol Backbone: While esterification at the C-3 hydroxyl group is most common, derivatives have also been synthesized by creating an ester linkage at the C-7 position of the cholesterol molecule. mdpi.com This structural alteration creates a different molecular geometry, leading to novel properties. mdpi.com

| Derivative Type | Structural Modification | Synthetic Approach | Reference |

|---|---|---|---|

| Alkoxy-Cinnamate Derivatives | Addition of terminal alkoxy chains of varying lengths to the phenyl ring of cinnamic acid. | Esterification of cholesterol with the corresponding alkoxy-cinnamic acid derivatives. | researchgate.net |

| C-7 Ester Analogs | Ester bond formed at the C-7 position of cholesterol instead of the C-3 position. | Multi-step synthesis involving oxidation of cholesterol at C-7 followed by esterification. | mdpi.com |

| Hydroxylated Derivatives | Incorporation of cinnamic acids with hydroxyl groups (e.g., p-coumaric acid, ferulic acid). | Direct esterification or pathways involving protecting group chemistry. | researchgate.netnih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Cholesterol trans-Cinnamate. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within the molecule. The spectrum of this compound is a composite of the signals from the cholesteryl and trans-cinnamoyl moieties.

Upon esterification, a notable downfield shift of the proton at the C3 position of the cholesterol backbone is observed. This proton, which appears around δ 3.55 ppm in free cholesterol, shifts to approximately δ 4.55-4.60 ppm in the ester. nih.govresearchgate.net This significant shift is due to the deshielding effect of the newly formed ester linkage.

The protons of the trans-cinnamate group are also clearly identifiable. The vinyl protons appear as doublets in the olefinic region. The proton on the α-carbon to the carbonyl group typically resonates around δ 6.44 ppm, while the β-proton appears further downfield at about δ 7.70 ppm, with a characteristic large coupling constant (J ≈ 16.0 Hz) confirming the trans configuration. The aromatic protons of the phenyl ring are observed in the δ 7.3-7.6 ppm region. rsc.org The numerous protons of the cholesterol steroid nucleus and its side chain produce a complex series of overlapping signals in the upfield region (δ 0.6-2.5 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound This table is generated based on typical values for cholesteryl esters and cinnamate (B1238496) derivatives.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| C18-H₃ (Cholesterol) | ~0.67 | s | |

| C19-H₃ (Cholesterol) | ~1.02 | s | |

| C21-H₃ (Cholesterol) | ~0.92 | d | ~6.5 |

| C26/27-H₃ (Cholesterol) | ~0.86 | d | ~6.6 |

| C3-H (Cholesterol) | ~4.60 | m | |

| C6-H (Cholesterol) | ~5.37 | m | |

| α-H (Cinnamate) | ~6.44 | d | ~16.0 |

| β-H (Cinnamate) | ~7.70 | d | ~16.0 |

| Aromatic-H (Cinnamate) | ~7.35-7.55 | m |

s = singlet, d = doublet, m = multiplet

¹³C NMR spectroscopy complements the proton data by providing information about the carbon framework. The spectrum of this compound shows distinct signals for each of the 36 carbon atoms. The carbonyl carbon of the ester group is a key diagnostic signal, typically appearing around δ 167 ppm. rsc.org The C3 carbon of the cholesterol moiety experiences a downfield shift upon esterification compared to its position in free cholesterol (around δ 71.8 ppm), moving to approximately δ 74.0 ppm. chemicalbook.com The olefinic carbons of the cinnamate group are found at approximately δ 118 ppm (α-carbon) and δ 145 ppm (β-carbon), while the aromatic carbons resonate in the δ 128-134 ppm range. rsc.org The carbons of the cholesterol steroid nucleus and side chain appear in their characteristic regions. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound This table is generated based on known data for cholesterol and cinnamate derivatives. rsc.orgchemicalbook.comhmdb.ca

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~167.0 |

| C3 (Cholesterol) | ~74.0 |

| C5 (Cholesterol) | ~139.8 |

| C6 (Cholesterol) | ~122.5 |

| α-Carbon (Cinnamate) | ~118.0 |

| β-Carbon (Cinnamate) | ~145.0 |

| Aromatic C (ipso) | ~134.5 |

| Aromatic C (ortho, meta, para) | ~128.0-130.5 |

| C18 (Cholesterol) | ~11.9 |

| C19 (Cholesterol) | ~19.3 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra and confirming the structure of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a clear cross-peak between the α- and β-vinylic protons of the cinnamate moiety, confirming their direct coupling. It would also be instrumental in tracing the complex coupling networks within the cholesterol steroid nucleus and its aliphatic side chain. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.com This is a powerful tool for assigning carbon signals based on their known proton assignments. For example, the proton signal at ~4.60 ppm (C3-H) would show a cross-peak with the carbon signal at ~74.0 ppm (C3). magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu The HMBC spectrum is crucial for connecting the different fragments of the molecule. A key correlation would be observed between the C3 proton of the cholesterol part (~4.60 ppm) and the carbonyl carbon of the cinnamate part (~167.0 ppm), definitively proving the ester linkage between the two moieties. magritek.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules, providing valuable information about the functional groups present.

The FT-IR spectrum of this compound is dominated by the characteristic absorption bands of its functional groups. The most prominent band is the C=O stretching vibration of the ester group, which is expected to appear in the range of 1720-1750 cm⁻¹. researchgate.netpreprints.orgpreprints.org The C=C stretching vibrations of the aromatic ring and the vinyl group of the cinnamate moiety are expected around 1640-1580 cm⁻¹. The C-O stretching vibration of the ester linkage typically produces a strong band in the 1250-1150 cm⁻¹ region. The spectrum would also feature C-H stretching vibrations above 3000 cm⁻¹ for the aromatic and vinylic protons and just below 3000 cm⁻¹ for the aliphatic protons of the cholesterol unit. researchgate.netdoi.org

Table 3: Characteristic FT-IR Bands for this compound This table is generated based on typical values for cholesteryl esters and cinnamate derivatives. preprints.orgresearchgate.netdoi.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic/Vinylic C-H Stretch | ~3100-3000 | Medium |

| Aliphatic C-H Stretch | ~2950-2850 | Strong |

| C=O Ester Stretch | ~1735 | Strong |

| C=C Aromatic/Vinylic Stretch | ~1640, 1580 | Medium-Strong |

| C-O Ester Stretch | ~1250-1170 | Strong |

| trans-Vinylic C-H Bend | ~980 | Strong |

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. In the FT-Raman spectrum of this compound, the C=C stretching vibrations of the cinnamate moiety and the cholesterol ring would give rise to strong signals, typically around 1630 cm⁻¹ and 1670 cm⁻¹, respectively. nih.govnih.gov The aromatic ring breathing modes are also prominent in Raman spectra, appearing in the fingerprint region. The C=O stretch of the ester is generally weaker in Raman than in IR but should be observable around 1735 cm⁻¹. preprints.orgpreprints.org The numerous C-H bending and skeletal vibrations of the entire molecule produce a complex pattern in the fingerprint region below 1500 cm⁻¹. tandfonline.com

Table 4: Characteristic FT-Raman Bands for this compound This table is generated based on typical values for cholesterol and cinnamate derivatives. preprints.orgpreprints.orgnih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aliphatic C-H Stretch | ~2950-2850 | Strong |

| C=O Ester Stretch | ~1735 | Weak-Medium |

| C=C Stretch (Cholesterol) | ~1670 | Medium |

| C=C Stretch (Cinnamate) | ~1630 | Strong |

| Aromatic Ring Modes | ~1600, 1000 | Strong |

| Skeletal Vibrations | <1500 | Medium |

Mass Spectrometry Techniques

Mass spectrometry (MS) constitutes a powerful suite of analytical techniques for the characterization of this compound. These methods provide critical information regarding the compound's molecular weight, elemental composition, and structural features through the analysis of ionized molecules and their fragments.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-ToF) Analysis

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-ToF) is a soft ionization technique particularly well-suited for the analysis of large, non-volatile molecules like this compound. acdlabs.comnih.gov In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. nih.gov The resulting ions are accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z).

For this compound, MALDI-ToF analysis is effective for determining its molecular weight. The technique typically reveals the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, which are common in biological and synthetic samples. nih.gov A characteristic and often prominent ion observed in the mass spectra of cholesterol and its esters is the dehydrated ion at m/z 369.3, corresponding to the loss of a water molecule from the protonated cholesterol moiety, [Cholesterol+H-H₂O]⁺. nih.gov This occurs due to the facile dehydration of the sterol core during the MALDI process. nih.gov While MALDI-ToF provides rapid and reliable molecular weight information, it should be noted that some in-source fragmentation can occur. nih.gov

| Ion Species | Formula | Expected m/z (Nominal Mass) | Description |

|---|---|---|---|

| [M+H]⁺ | [C₃₆H₅₃O₂]⁺ | 517.4 | Protonated molecule |

| [M+Na]⁺ | [C₃₆H₅₂O₂Na]⁺ | 539.4 | Sodium adduct |

| [M+K]⁺ | [C₃₆H₅₂O₂K]⁺ | 555.3 | Potassium adduct |

| [M+H-H₂O]⁺ | [C₃₆H₅₁O]⁺ | 499.4 | Dehydrated molecular ion |

| [Cholesterol+H-H₂O]⁺ | [C₂₇H₄₅]⁺ | 369.4 | Characteristic fragment from cholesterol moiety |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental formula. Unlike nominal mass spectrometers, HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. nih.govbioanalysis-zone.com This high mass accuracy allows for the calculation of a unique elemental composition, distinguishing the analyte from other molecules that may have the same nominal mass. bioanalysis-zone.com

For this compound (C₃₆H₅₂O₂), the theoretical exact mass of the neutral molecule is 516.80. HRMS would measure the m/z of an ion, for instance, the protonated molecule [M+H]⁺, with very high precision. The experimentally determined exact mass can then be compared to the theoretical value calculated from the elemental formula. A match within a narrow mass tolerance window (typically <5 ppm) provides strong evidence for the assigned chemical formula. This level of certainty is crucial for structural confirmation, especially in complex samples or when identifying novel compounds.

| Ion Species | Elemental Formula | Nominal Mass (Da) | Theoretical Exact Mass (Da) |

|---|---|---|---|

| [M] | C₃₆H₅₂O₂ | 516 | 516.3964 |

| [M+H]⁺ | [C₃₆H₅₃O₂]⁺ | 517 | 517.4040 |

| [M+Na]⁺ | [C₃₆H₅₂O₂Na]⁺ | 539 | 539.3859 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark technique for the quantification and identification of cholesteryl esters in complex matrices. nih.govthermofisher.com This method combines the separation capabilities of liquid chromatography (LC) with the specificity of tandem mass spectrometry (MS/MS). scispace.com A reversed-phase LC column is typically used to separate this compound from other lipids based on its hydrophobicity before it enters the mass spectrometer. biorxiv.org

In the MS/MS process, a precursor ion corresponding to this compound (e.g., [M+H]⁺ or an adduct) is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. nih.gov For cholesteryl esters, a highly specific fragmentation pathway is the neutral loss of the cholestane (B1235564) core (368.5 Da) or the generation of the characteristic dehydrated cholesterol fragment ion (m/z 369.3). biorxiv.orgnih.gov By monitoring a specific transition from the precursor ion to a unique product ion (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM), LC-MS/MS provides exceptional sensitivity and selectivity for quantifying this compound, even at very low concentrations in intricate biological samples. nih.gov

| Parameter | Description |

|---|---|

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Gradient of water and acetonitrile/isopropanol with additives (e.g., formic acid, ammonium (B1175870) formate) |

| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Precursor Ion (Q1) | m/z 517.4 ([M+H]⁺) |

| Product Ion (Q3) | m/z 369.3 ([Cholesterol+H-H₂O]⁺) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Rapid Screening

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that enables the rapid analysis of solids and liquids in their native state with minimal or no sample preparation. nih.govojp.gov DART utilizes a heated stream of metastable gas (typically helium or nitrogen) to desorb and ionize analytes directly from a surface. ojp.gov This makes it an ideal tool for high-throughput screening applications.

For the analysis of this compound, DART-MS offers a significant speed advantage over traditional chromatographic methods. The sample can be introduced directly into the ion source on a sample holder, and a mass spectrum is obtained within seconds. Similar to other ionization methods for this class of compounds, DART-MS analysis of cholesterol and its esters prominently features the dehydrated protonated cholesterol fragment at m/z 369. nih.gov While less quantitative than LC-MS/MS, DART-MS is highly effective for rapid quality control, reaction monitoring, and preliminary identification of the compound in various materials. nih.govresearchgate.net

X-ray Diffraction and Scattering Studies

X-ray diffraction techniques are the most powerful methods for elucidating the three-dimensional atomic arrangement of crystalline materials and characterizing the structure of ordered phases.

Single Crystal X-ray Diffraction (SC-XRD) for Crystalline Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. The technique requires a well-ordered single crystal of the material, which, when irradiated with a focused X-ray beam, produces a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, researchers can determine the precise location of each atom in the crystal lattice.

For this compound, a successful SC-XRD analysis would provide a wealth of structural information. This includes the determination of the crystal system, space group, and unit cell dimensions. Furthermore, it would yield precise data on bond lengths, bond angles, and torsional angles within the molecule, confirming the trans configuration of the cinnamate double bond and the stereochemistry of the cholesterol backbone. The analysis also reveals intermolecular interactions, such as van der Waals forces and potential C-H···π interactions, which dictate the molecular packing in the solid state. While SC-XRD has been extensively used to characterize the crystal structures of related cholesterol derivatives and cinnamic acids, the specific crystallographic data for this compound would require the growth of a suitable single crystal for analysis. researchgate.netnih.govresearchgate.net

| Parameter | Description |

|---|---|

| Crystal System | The crystal family (e.g., monoclinic, triclinic, orthorhombic). |

| Space Group | The symmetry elements of the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |

| Bond Lengths & Angles | Exact intramolecular distances and angles, confirming molecular geometry. |

| Molecular Packing | Description of how molecules are arranged in the crystal lattice and the intermolecular forces involved. |

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) for Mesophase Structural Characterization

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are powerful non-destructive techniques used to investigate the structural characteristics of materials at different length scales. In the context of this compound, these methods are indispensable for elucidating the nature of its mesophases. SAXS probes larger-scale structures, typically from 1 to 100 nanometers, which is ideal for identifying the periodic structures of liquid crystalline phases, such as the layer spacing in smectic phases or the pitch in cholesteric phases. WAXS, on the other hand, provides information about shorter-range order, on the scale of interatomic distances, which is useful for determining the packing of molecules within the liquid crystalline layers.

In a typical experiment, a beam of monochromatic X-rays is directed at the this compound sample, and the scattered X-rays are collected by a detector. The resulting scattering pattern, a plot of scattering intensity versus the scattering vector (q), contains information about the electron density fluctuations within the material. For liquid crystals, distinct peaks in the SAXS and WAXS patterns correspond to characteristic repeating distances in the structure.

Research on cholesteryl esters has demonstrated the utility of these techniques. For instance, SAXS studies on the liquid crystalline phases of cholesteryl esters have revealed Bragg peaks corresponding to the layered structures of smectic phases. acs.org The position of these peaks can be used to calculate the interlayer spacing, or d-spacing, which is a fundamental parameter of the mesophase. A study on a liquid crystal emulsion confirmed a multi-layer lamellar structure with an interlayer spacing of approximately 305 Å through SAXS analysis. researchgate.net

WAXS analysis provides complementary information about the short-range molecular arrangement. For example, a broad, diffuse peak in the WAXS pattern is characteristic of the liquid-like disorder of molecules within the layers of a smectic A phase. In contrast, sharper peaks would indicate a higher degree of order, such as that found in a crystalline solid. In some liquid crystal systems, WAXS has been used to identify orthorhombic packing of alkyl chains. researchgate.net

The table below presents hypothetical yet representative data that could be obtained from a SAXS/WAXS analysis of a this compound sample in a smectic A (SmA) mesophase.

Table 1: Representative SAXS and WAXS Data for this compound in a Smectic A Mesophase

| Parameter | Value | Interpretation |

|---|---|---|

| SAXS Peak Position (q) | 0.17 Å⁻¹ | Corresponds to the primary Bragg peak for the layered structure. acs.org |

| d-spacing (2π/q) | 36.9 Å | Represents the thickness of one smectic layer. |

| WAXS Peak Position (q) | 1.4 Å⁻¹ | A broad peak indicating liquid-like in-plane molecular arrangement. |

| Correlation Length | ~15 Å | Estimated from the width of the WAXS peak, indicating short-range positional order. |

Chromatographic Separations for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for its quantitative analysis. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for ensuring the purity of the compound, particularly for separating it from starting materials (cholesterol and trans-cinnamic acid) and any potential side products or isomers.

A typical HPLC method for this compound would utilize a reversed-phase column, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a more polar solvent mixture. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Due to the presence of the chromophoric cinnamate group, UV detection is a suitable and sensitive method for this compound, with detection wavelengths typically set around the absorbance maximum of the trans-cinnamate moiety (e.g., 270-280 nm). However, detection at lower wavelengths, such as 210 nm, is also common for cholesterol esters. tandfonline.comtandfonline.com

The development of an HPLC method involves the optimization of several parameters to achieve good resolution, peak shape, and analysis time. Key parameters include the choice of stationary phase, the composition of the mobile phase (including the type of organic solvent and the use of additives), the flow rate, and the column temperature. For the separation of geometric isomers, such as the potential presence of the cis-isomer of cholesterol cinnamate, specialized columns like those with a cholesterol-based stationary phase can offer enhanced shape selectivity. mtc-usa.com

Below is a table outlining a hypothetical set of optimized HPLC parameters for the purity analysis of this compound.

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) | Standard for separation of nonpolar compounds like cholesteryl esters. semanticscholar.org |

| Mobile Phase | Acetonitrile:Isopropanol (50:50, v/v) | A common mobile phase for the elution of cholesteryl esters. tandfonline.comtandfonline.com |

| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical HPLC columns. |

| Detection | UV at 278 nm | Wavelength corresponding to the absorbance maximum of the trans-cinnamate group. |

| Column Temperature | 35 °C | To ensure reproducibility and improve peak shape. |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) for Advanced Separations

Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) is an advanced separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. It is often considered a hybrid of gas and liquid chromatography, offering some of the advantages of both. UHPSFC can provide faster separations and higher efficiencies than HPLC, and it is particularly well-suited for the analysis of chiral compounds and complex mixtures of lipids and other natural products. cuni.czmdpi.com

For the analysis of this compound, UHPSFC offers several potential advantages. The low viscosity and high diffusivity of the supercritical CO2 mobile phase can lead to reduced analysis times and lower backpressures, allowing for the use of longer columns or smaller particle sizes for improved resolution. The technique is also compatible with a wide range of detectors, including mass spectrometry (MS), which can provide valuable structural information.

The development of a UHPSFC method involves the optimization of parameters such as the stationary phase, the composition of the mobile phase (including the type and percentage of co-solvent, or modifier, such as methanol (B129727) or ethanol), the column temperature, and the backpressure, which influences the density and solvating power of the supercritical fluid. For the separation of liquid crystal monomers, a DIOL column has been shown to be effective. mdpi.com

The following table provides a hypothetical set of parameters for a UHPSFC method for the analysis of this compound.

Table 3: Representative UHPSFC Method Parameters for this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Column | DIOL (150 mm x 3.0 mm, 1.8 µm) | A polar stationary phase suitable for the separation of a range of analytes in SFC. mdpi.com |

| Mobile Phase | CO₂ with a gradient of Methanol (2% to 20%) | Gradient elution allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.5 mL/min | A typical flow rate for UHPSFC. |

| Backpressure | 150 bar | To maintain the mobile phase in a supercritical state and control its density. |

| Column Temperature | 40 °C | To ensure reproducibility and influence selectivity. |

| Detector | UV at 278 nm / MS | UV for quantification and MS for identification. |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of complex molecules like cholesterol trans-cinnamate. DFT calculations allow for the accurate prediction of molecular geometries and electronic structures, which are crucial for understanding the behavior of the compound.

Conformational Analysis and Optimization of Isomers

The molecular structure of this compound is complex, consisting of a rigid steroid nucleus and a flexible trans-cinnamate side chain. Conformational analysis is key to understanding the three-dimensional arrangement of the atoms and identifying the most stable isomers.

Theoretical studies on related cholesteryl esters, such as cholesteryl heptanoate, provide a framework for understanding the conformation of the cholesterol moiety. iucr.org In a typical cholesteryl ester, the steroid rings adopt specific conformations:

Ring A and C: Generally adopt a stable chair conformation. iucr.org

Ring B: Often found in a twisted-boat conformation. iucr.org

Ring D: Typically assumes an envelope conformation. iucr.org

The optimization of the molecular geometry using DFT, for instance with the B3LYP functional and a 6-31G(d) basis set, allows for the calculation of the most energetically favorable conformation of the entire this compound molecule. iucr.org These calculations consider the spatial arrangement of both the cholesterol backbone and the trans-cinnamate group, including the torsional angles that define the orientation of the ester linkage. The trans configuration of the cinnamate's double bond is an important and generally stable isomeric form.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be correlated with experimental data from techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy. This correlation is vital for validating the theoretical models and for the detailed interpretation of experimental spectra.

For cholesteryl esters, the vibrational modes can be simulated and assigned to specific molecular motions. preprints.org The vibrational spectrum is typically divided into several regions corresponding to different types of vibrations:

Skeletal vibrations (< 500 cm⁻¹)

C-H bending vibrations (500 - 1600 cm⁻¹)

C=C stretching vibrations (1600 - 1700 cm⁻¹)

C=O stretching vibrations (1700 - 1800 cm⁻¹)

C-H stretching vibrations (2900 - 3200 cm⁻¹) preprints.org

A key feature in the infrared spectrum of this compound is the C=O stretching vibration of the ester group. DFT simulations on similar cholesteryl esters have shown that this peak appears in the range of 1720-1750 cm⁻¹. preprints.orgpreprints.org The precise position of this peak can be influenced by the electronic environment of the carbonyl group. The comparison between calculated and experimental vibrational frequencies for a representative cholesteryl ester demonstrates the accuracy of the DFT approach.

Table 1: Comparison of Experimental and Calculated C=O Stretching Frequencies for Representative Cholesteryl Esters

| Cholesteryl Ester | Calculated C=O Frequency (cm⁻¹) | Experimental C=O Frequency (cm⁻¹) |

|---|---|---|

| Cholesteryl Linoleate | 1744 | ~1740 |

| Cholesteryl Oleate | 1722 | ~1735 |

| Cholesteryl Palmitate | 1734 | ~1730 |

| Cholesteryl Stearate | 1738 | ~1730 |

Data sourced from first-principles density functional theory simulations and experimental reports for similar cholesteryl esters. preprints.orgpreprints.org

Molecular Orbital Theory and Electronic Properties Analysis

Molecular orbital theory provides a framework for understanding the electronic behavior of molecules. The analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important for predicting a molecule's reactivity and electronic transitions.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron. In this compound, the distribution of these orbitals across the molecule determines its electronic characteristics.

Computational studies on analogous cholesteryl esters, such as cholesteryl heptanoate, have calculated the energies of these frontier orbitals. iucr.org In these systems, the HOMO is typically localized over the cholesterol ring structure, while the LUMO is often centered around the ester group, particularly the oxygen atoms. iucr.org

Determination of Frontier Molecular Orbital (FMO) Energy Gaps and Reactivity

The energy difference between the HOMO and LUMO, known as the FMO energy gap (ΔE), is a critical parameter for assessing the chemical reactivity and stability of a molecule. iucr.org A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. scispace.com

The FMO energy gap for a representative cholesteryl ester has been determined through DFT calculations.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Representative Cholesteryl Ester (Cholesteryl Heptanoate)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.05 |

| ELUMO | -0.56 |

| Energy Gap (ΔE) | 6.49 |

Calculated at the B3LYP/6-31G(d) level of theory. iucr.org

Prediction of Molecular Descriptors and Reactivity Indices

Beyond the FMOs, DFT calculations can predict a range of molecular descriptors and reactivity indices that provide further insights into the chemical behavior of this compound. These descriptors quantify various aspects of a molecule's electronic structure and potential for interaction.

Important reactivity indices include:

Chemical Potential (μ): Related to the "escaping tendency" of an electron from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. nih.gov

Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. nih.gov

Softness (S): The reciprocal of hardness (S = 1/η), indicating the ease of electron transfer. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / (2η). nih.gov

These parameters, calculated for related cholesteryl esters, provide a quantitative basis for predicting the reactivity of this compound.

Table 3: Predicted Molecular Descriptors for a Representative Cholesteryl Ester

| Descriptor | Definition | Predicted Value |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.805 eV |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 3.245 eV |

| Softness (S) | 1 / η | 0.308 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 2.23 eV |

| Dipole Moment (μD) | Measure of molecular polarity | ~2-3 Debye |

Values are representative and based on calculations for similar cholesteryl esters. iucr.orgscispace.comnih.gov

Dipole Moment and Electrostatic Potential Mapping

The distribution of charge within a molecule is fundamental to its interactions with its environment. The dipole moment and electrostatic potential (ESP) map are key descriptors of this distribution.

Interactive Table: Dipole Moments of Cholesterol Derivatives Below is a table showing experimentally determined dipole moments for various cholesterol derivatives, which helps in contextualizing the expected polarity of this compound.

| Compound | Total Dipole Moment (μ in Debye) | Perpendicular Dipole Moment (μ⊥ in Debye) | Reference |

| Cholesterol | 1.8 D | 1.5 D | nih.gov |

| Cholesteryl Acetate | 2.1 D | Value not specified | rsc.org |

| Cholesteryl Benzoate | 2.0 D | Value not specified | rsc.org |

| Epi-cholesterol | 1.9 D | -1.7 D | nih.gov |

Note: The perpendicular dipole moment depends on the molecule's orientation within a system like a membrane.

Electrostatic Potential Mapping: An electrostatic potential (ESP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting intermolecular interactions, as it shows the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For molecules containing ester and phenyl groups, like this compound, the ESP map would reveal negative potential around the carbonyl oxygen of the ester group and over the π-system of the cinnamate's phenyl ring, indicating sites for electrophilic attack or hydrogen bonding. nih.govmdpi.com DFT calculations are commonly employed to generate these maps, providing a visual guide to the molecule's reactive behavior. researchgate.netmdpi.com

Chemical Potential and Chemical Hardness

Global reactivity descriptors, derived from conceptual DFT, quantify the reactivity and stability of a molecule.

Chemical Potential (μ): The chemical potential of a molecule measures the tendency of an electron to escape from the system. It is related to the negative of electronegativity. In the context of cholesterol in membranes, its chemical potential is a key thermodynamic parameter that governs its distribution and interactions within the lipid bilayer. nih.gov For a series of related compounds, a higher chemical potential (less negative value) indicates a greater tendency to donate electrons.

Chemical Hardness (η): Chemical hardness is a measure of a molecule's resistance to a change in its electron distribution or charge transfer. It is calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO gap generally corresponds to high hardness, indicating high stability and low reactivity. researchgate.net Conversely, a small HOMO-LUMO gap suggests the molecule is more reactive. Quantum chemical studies on cinnamic acid derivatives often calculate these parameters to predict their reactivity, including their antioxidant potential. researchgate.netnih.gov

Interactive Table: Global Reactivity Descriptors for Cinnamic Acid Analogs This table presents calculated values for HOMO-LUMO energy gap and chemical hardness for cinnamic acid and a related compound, illustrating the application of these descriptors.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE in eV) | Chemical Hardness (η) | Reference |

| Cinnamic Acid | -6.505 eV | -1.606 eV | 4.899 eV | 2.4495 | nih.gov |

| Methyl Cinnamate (B1238496) | Value not specified | Value not specified | Value not specified | Value not specified | nih.gov |

Note: The values are typically calculated using specific DFT methods and basis sets, such as B3LYP/6-31G.*

Molecular Dynamics Simulations for Dynamic Behavior in Model Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. All-atom MD simulations provide detailed insights into the dynamic behavior of cholesterol and its derivatives within model systems, such as lipid bilayers, which mimic cell membranes. rsc.org

These simulations reveal how cholesterol influences membrane properties. For example, MD studies have shown that cholesterol tends to increase the thickness and order of lipid bilayers. mdpi.com It positions itself within the membrane with its hydroxyl group oriented towards the aqueous phase and its rigid sterol ring interacting with the lipid acyl chains. nih.gov This orientation and interaction lead to a "condensing effect" on surrounding phospholipids, increasing packing density and reducing membrane permeability. mdpi.com Simulations of complex lipid mixtures have demonstrated that cholesterol is crucial for the formation of distinct lipid domains, such as liquid-ordered (Lo) and liquid-disordered (Ld) phases. rsc.org The dynamic behavior of the cinnamate moiety would also be of interest, as its rigidity and aromaticity could influence local packing and interactions at the membrane interface.

Coarse-Grained (CG) Simulations for Interactions within Complex Environments

While all-atom MD provides high-resolution detail, it is computationally expensive and limited to relatively short timescales (nanoseconds to microseconds). To study larger systems and longer-timescale phenomena like membrane self-assembly or protein-lipid interactions, coarse-grained (CG) simulations are employed. nih.gov

In CG models, groups of atoms are represented as single "beads" or interaction sites, reducing the number of degrees of freedom in the system. mdpi.com This simplification allows for simulations that can span microseconds to milliseconds. nih.gov CG simulations have been extensively used to study the role of cholesterol in membrane organization. nih.govchemrxiv.org These studies provide valuable insights into how cholesterol influences membrane fluidity, domain formation, and interactions with membrane proteins. nih.govbiorxiv.org For a molecule like this compound, a CG model would allow researchers to investigate its partitioning between different lipid environments, its influence on the phase behavior of complex membranes, and its long-range effects on membrane mechanical properties. chemrxiv.orgbiorxiv.org The development of sophisticated CG models for cholesterol, such as the Martini force field, has been crucial for accurately capturing its unique structural features and effects on membranes. nih.govchemrxiv.org

Quantum Chemical Studies of Antioxidant Properties of Cinnamate Analogs

The cinnamate portion of this compound is structurally related to a class of phenolic compounds known for their antioxidant properties. jocpr.com Quantum chemical methods are widely used to investigate the mechanisms of antioxidant action and to predict the antioxidant capacity of these molecules. researchgate.netcmst.eu

The antioxidant activity of cinnamic acid derivatives is often attributed to their ability to scavenge free radicals. jocpr.com Theoretical studies typically evaluate this potential by calculating several key descriptors:

Bond Dissociation Enthalpy (BDE): For phenolic antioxidants, a primary mechanism is hydrogen atom transfer (HAT), where the antioxidant donates a hydrogen atom to a free radical. A lower BDE of the O-H bond (in hydroxylated cinnamic acids) indicates that the hydrogen atom can be more easily donated, suggesting higher antioxidant activity. scirp.org

Ionization Potential (IP): This relates to the single electron transfer (SET) mechanism. A lower IP indicates a greater ease of donating an electron to neutralize a radical species. scirp.org

HOMO Energy (EHOMO): The energy of the highest occupied molecular orbital is also related to the electron-donating ability of a molecule. A higher EHOMO value suggests a greater capacity for electron donation and thus higher antioxidant potential via the SET mechanism. scirp.org

Studies on various cinnamic acid analogs have shown that the presence and position of substituent groups on the phenyl ring significantly affect these descriptors and, consequently, the antioxidant activity. researchgate.netjocpr.com For example, hydroxyl groups on the ring generally enhance antioxidant capacity. researchgate.net While this compound itself lacks a phenolic hydroxyl group, quantum chemical calculations can still provide insight into its reactivity towards radicals and its potential to participate in antioxidant processes through other mechanisms, possibly involving the vinylic group or the phenyl ring. jocpr.comnih.gov

Self Assembly and Liquid Crystalline Phases of Cholesterol Trans Cinnamate

Investigation of Mesomorphic Behavior and Phase Transitions

Cholesterol trans-Cinnamate and its derivatives are known to be mesomorphic, meaning they exhibit liquid crystal phases over specific temperature ranges. tandfonline.comtandfonline.com The transition from a solid crystal to a liquid crystal phase, and subsequently to an isotropic liquid, occurs at well-defined temperatures. These transitions are enantiotropic, meaning the liquid crystal phases can be observed on both heating and cooling cycles. tandfonline.com The solid-cholesteric transition for this compound occurs at approximately 160.5°C, and the cholesteric-isotropic transition (clearing point) is observed at 215°C. tandfonline.com

The most prominent mesophase exhibited by this compound and its derivatives is the cholesteric (Ch) phase. tandfonline.comresearchgate.net This phase is also referred to as the chiral nematic (N) phase because it is structurally similar to a nematic phase, but with a crucial difference: the constituent molecules are chiral. greyhoundchrom.comusm.my This chirality forces the average molecular orientation, known as the director, to twist in a helical fashion through space. greyhoundchrom.commdpi.com This helical superstructure is responsible for the characteristic optical properties of the cholesteric phase, such as the selective reflection of circularly polarized light, which often results in iridescent colors that change with temperature. tandfonline.comtandfonline.com All members of the homologous series of cholesteryl (trans-p-n-alkoxy) cinnamates exhibit this cholesteric phase. tandfonline.comtandfonline.com

In addition to the cholesteric phase, certain derivatives of this compound can form smectic phases at lower temperatures. tandfonline.comresearchgate.net Specifically, the smectic A (SmA) phase has been identified. In this phase, the molecules are arranged in layers, with their long axes oriented, on average, perpendicular to the layer planes. greyhoundchrom.com The asterisk denotes that the phase is comprised of chiral molecules. The appearance of the SmA phase is particularly noted in derivatives with longer terminal alkoxy chains, such as the decyloxy and dodecyloxy esters. tandfonline.comtandfonline.comresearchgate.net For some derivatives, multiple smectic phases have been observed, indicating a high degree of polymorphism. tandfonline.com

While simple derivatives of this compound are not typically associated with columnar phases, more complex supramolecular systems incorporating cholesterol and cinnamic acid moieties have been shown to form columnar hexagonal (Colh) phases. researchgate.net In these phases, molecules stack on top of one another to form columns, which then arrange into a two-dimensional lattice. rsc.org This demonstrates that the molecular shape derived from cholesterol can be utilized in the design of highly ordered columnar structures. rsc.org

The stability and temperature range of the mesophases of this compound derivatives are highly dependent on their molecular structure, particularly the length of the terminal alkyl or alkoxy chain. tandfonline.comresearchgate.net Research on a homologous series of cholesteryl (trans-p-n-alkoxy) cinnamates has shown clear trends:

Shorter Chains: Derivatives with shorter alkoxy chains primarily exhibit a cholesteric mesophase. tandfonline.comtandfonline.com

Longer Chains: As the length of the terminal chain increases, a smectic A phase is induced. tandfonline.comresearchgate.net The thermal stability of this smectic phase increases with increasing chain length, often at the expense of the temperature range of the cholesteric phase. tandfonline.comtandfonline.commdpi.com

Odd-Even Effect: The cholesteric-isotropic transition temperatures show an alternating behavior, where esters with an odd number of carbon atoms in the alkyl chain have different transition points than those with an even number. tandfonline.com

The following interactive table presents the transition temperatures for a homologous series of cholesteryl (trans-p-n-alkoxy) cinnamates, illustrating the effect of chain length.

| Alkoxy Group | Solid to Smectic (°C) | Smectic to Smectic (°C) | Smectic to Cholesteric (°C) | Cholesteric to Isotropic (°C) |

| Methoxy | - | - | - | 215.0 |

| Ethoxy | - | - | - | 224.0 |

| Propoxy | - | - | - | 200.0 |

| Butoxy | - | - | - | 203.0 |

| Pentyloxy | - | - | - | 193.0 |

| Hexyloxy | - | - | - | 192.5 |

| Heptyloxy | - | - | - | 185.0 |

| Octyloxy | - | - | - | 184.0 |

| Decyloxy | 110.0 | 120.5 | 158.0 | 175.0 |

| Dodecyloxy | 112.0 | 134.0 | 152.0 | 168.0 |

| Tetradecyloxy | 114.0 | - | 148.0 | 162.0 |

| Hexadecyloxy | 116.0 | - | 145.0 | 157.0 |

| Octadecyloxy | 118.0 | - | 142.0 | 152.0 |

| Data sourced from Dave & Vora (1974). tandfonline.com |

Chiral Induction and Formation of Helical Superstructures in Self-Assemblies

The formation of helical superstructures in liquid crystalline phases of this compound is a direct consequence of its molecular chirality. doi.org The cholesterol moiety contains eight chiral centers, imparting a twisted, asymmetric shape to the entire molecule. mdpi.com In the self-assembly process, this molecular-level chirality is transferred to the macroscopic scale, forcing the molecules to pack into a helical arrangement. doi.orgresearchgate.net

This chiral induction is the fundamental origin of the cholesteric (Ch*) phase. greyhoundchrom.comusm.my The helical pitch, which is the distance over which the director rotates by 360°, is a key characteristic of this phase and is typically on the order of the wavelength of visible light, leading to selective light reflection. annualreviews.orgmdpi.com The ability of cholesterol-containing molecules to induce helical structures is so potent that they are often used as "chiral dopants" to convert non-chiral nematic liquid crystals into cholesteric ones. dtic.mildoi.org In more complex systems, the bulky cholesterol group can direct molecular assemblies into helical columns. rsc.org

Supramolecular Organization and Architecture in Bulk and Thin Films

The self-assembly of this compound into liquid crystalline phases is a prime example of supramolecular organization, where non-covalent interactions (like van der Waals forces and π-π stacking) dictate the arrangement of molecules into a larger architecture. doi.orgnih.gov

In the bulk state , this organization gives rise to distinct optical textures that can be observed using a polarizing optical microscope. For instance, the cholesteric phase often exhibits an "oily streak" texture. researchgate.net X-ray diffraction studies on these phases reveal information about the ordering; the cholesteric phase shows a diffuse reflection indicating liquid-like packing, while the smectic phase shows sharp Bragg reflections corresponding to its layered structure. acs.org

In thin films , the molecules also adopt ordered arrangements. Studies have shown that this compound can be deposited as a thin layer on substrates like quartz, where it maintains its ability to undergo photoreactions characteristic of its organized state. psu.edu The fabrication of thin films allows for the control and study of the supramolecular structure, which is crucial for applications in optics and sensors. acs.org The organization within these films is influenced by factors such as the deposition technique and the nature of the substrate interface. acs.orgweizmann.ac.il

Photoreactions in Mesomorphic States

The ordered yet fluid nature of the liquid crystalline phases of this compound has a significant influence on its photochemical reactivity. When irradiated with ultraviolet light (at wavelengths longer than 300 nm), this compound undergoes a photodimerization reaction. psu.edu This reaction involves the [2+2] cycloaddition of the carbon-carbon double bonds of the cinnamate (B1238496) moieties on adjacent molecules. acs.org

Crucially, the rate of this dimerization is highly dependent on the phase of the material. Research has demonstrated that the reaction rate in the mesomorphic (cholesteric) state is considerably higher than in either the isotropic liquid state or the solid crystalline state. dtic.milpsu.edu The photoreaction in the solid phase is the slowest. psu.edu

This enhanced reactivity is attributed to the favorable pre-orientation of the molecules within the liquid crystal structure. psu.edu The supramolecular assembly of the mesophase aligns the cinnamate groups of neighboring molecules in a geometry that is conducive to the dimerization reaction (a topochemical effect), while still allowing enough molecular mobility for the reaction to proceed, unlike in the more rigid solid state. dtic.milpsu.eduacs.org This finding underscores how the supramolecular organization of a mesophase can be harnessed to control and facilitate chemical reactions.

Photodimerization Processes and Product Characterization

The photodimerization of this compound is a photochemical reaction that occurs upon irradiation with ultraviolet light, typically at wavelengths longer than 300 nm. psu.eduresearchgate.net This process is highly dependent on the physical state of the compound, with notable differences in reaction rates and products when conducted in solid, liquid crystalline (mesomorphic), and isotropic liquid states, or in solution. psu.edu

In condensed phases such as the solid and mesomorphic states, the primary photoreaction is a [2+2] cycloaddition, which converts the this compound monomer into a dimer. psu.edu This reaction involves the two olefinic double bonds of adjacent cinnamate moieties, which join to form a cyclobutane (B1203170) ring. psu.edu The ordered molecular arrangement within the liquid crystalline phase has been found to enhance the rate of this dimerization compared to the more disordered isotropic liquid state. psu.eduresearchgate.net The photoreaction in the solid crystalline phase is significantly slower than in either the mesomorphic or isotropic liquid phases. psu.eduresearchgate.net This suggests that while molecular mobility is necessary, the pre-organized assembly of molecules in the mesophase is particularly conducive to the dimerization reaction. psu.edu

Characterization of the photodimerization product relies on spectroscopic methods. The progress of the reaction can be monitored using UV-Vis spectroscopy by observing the gradual decrease and eventual stabilization of the absorbance peak around 280 nm, which corresponds to the cinnamate chromophore. psu.edu Infrared (IR) spectroscopy provides further evidence for the formation of the dimer. Key changes in the IR spectrum include the decrease in intensity of the band associated with the olefinic double bond (around 1640-1660 cm⁻¹) and the appearance or increase of absorptions corresponding to the newly formed cyclobutane ring. psu.edu

| Physical State | Irradiation Wavelength | Primary Photoproduct | Relative Reaction Rate | Spectroscopic Evidence |

| Solution (n-hexane or diethyl ether) | >300 nm | cis-isomer | Not applicable (isomerization) | Changes in UV and IR spectra indicating isomerization, distinct from dimer. psu.edu |

| Solid (KBr matrix) | >300 nm | Dimer (Cyclobutane ring) | Slowest | Decrease in UV absorbance at ~280 nm; IR changes show loss of C=C bond. psu.edu |

| Mesomorphic (Liquid Crystal) | >300 nm | Dimer (Cyclobutane ring) | Highest | Decrease in UV absorbance at ~280 nm; IR changes show loss of C=C bond. psu.eduresearchgate.net |

| Isotropic Liquid | >300 nm | Dimer (Cyclobutane ring) | Slower than mesomorphic phase | Decrease in UV absorbance at ~280 nm; IR changes show loss of C=C bond. psu.eduresearchgate.net |

Photoisomerization Phenomena and Light-Responsive Systems

When irradiated in a solution state, this compound undergoes a different photochemical transformation: trans-cis photoisomerization. psu.eduresearchgate.net Instead of forming a dimer, the trans-isomer of the cinnamate moiety is converted into its corresponding cis-isomer. psu.edu This isomerization is distinct from the dimerization reaction that dominates in condensed phases and results in a product with different spectroscopic and physical properties. psu.edu

This light-induced isomerization is a key principle behind the development of light-responsive liquid crystalline systems. The shape of a molecule is a critical factor in determining the properties of a liquid crystal phase. By incorporating a photosensitive unit like a cinnamate or an azobenzene (B91143) group into a liquid crystal molecule or mixture, it becomes possible to alter the liquid crystalline phase properties with light. researchgate.net

A prominent example is the use of photochromic dopants in polymer-stabilized azo-cholesteric liquid crystals. researchgate.net Cholesteric liquid crystals possess a helical structure that selectively reflects light of a specific wavelength (color), which is dependent on the helical pitch. greyhoundchrom.com

Initial State: In its stable trans form, a photosensitive dopant molecule (like an azobenzene derivative) fits within the cholesteric liquid crystal structure, contributing to a specific helical pitch and a corresponding reflection color. researchgate.net

Photo-irradiation: Upon irradiation with UV light (e.g., 355 nm), the dopant undergoes trans-to-cis isomerization. researchgate.net The cis-isomer has a bent, bulkier shape compared to the linear trans-isomer.

Structural Disruption: The presence of the bulky cis-isomers disrupts the ordered, helical packing of the liquid crystal molecules. researchgate.net This disruption leads to a significant change, often an unwinding, of the helical pitch.

Optical Response: The change in the helical pitch results in a large shift of the selective reflection band, causing a visible change in the color of the liquid crystal film. researchgate.net This process is often reversible, with the cis-isomer reverting to the trans form either thermally or upon irradiation with visible light. researchgate.net

This ability to optically switch the properties of the liquid crystal makes these materials suitable for applications in optical data storage, smart windows, and tunable optical filters. researchgate.netdtic.mil

| System Component | Role | Mechanism of Action | Resulting Effect |

| Cholesteric Liquid Crystal Host | Provides the helical superstructure. | Forms a periodic structure that selectively reflects light. | Defines the initial color and optical properties of the system. greyhoundchrom.com |

| Photochromic Dopant (e.g., Azo or Cinnamate derivative) | Light-sensitive trigger. | Undergoes reversible trans-cis isomerization upon light exposure. researchgate.net | Changes molecular shape, disrupting the LC host's helical pitch. researchgate.net |

| UV/Visible Light | External stimulus. | Provides the energy for the isomerization of the dopant. researchgate.net | Switches the system between two different states with different optical properties. |

| Polymer Network (in polymer-stabilized systems) | Stabilizes the liquid crystal texture. | Creates a fixed network that can lock in specific alignments or improve switching characteristics. | Enhances the stability and performance of the device. |

Polymerization within Liquid Crystalline Phases

The polymerization of reactive liquid crystal monomers (mesogens), such as derivatives of this compound, within their ordered liquid crystalline phases allows for the creation of polymers with anisotropic structures. This process can effectively "freeze" the molecular organization of the liquid crystal phase into a solid polymer material. researchgate.net

A relevant example involves a chiral monomer derived from cholesterol and cinnamic acid, cholesteryl-4-(6-acryloyloxyhexyloxy) cinnamate (CCM). This monomer exhibits a cholesteric liquid crystal phase when heated. researchgate.net The polymerization of this monomer under different conditions yields polymers with vastly different properties:

Polymerization in Isotropic Solution: When CCM is polymerized via conventional free-radical polymerization in a solvent, the resulting polymer (Poly-CCM) does not exhibit any liquid crystalline behavior. The random orientation of the monomer units during polymerization and the constraints imposed by the long polymer backbone prevent the necessary self-assembly of the cholesterol-containing side chains. researchgate.net

Polymerization in Liquid Crystalline Phase: In contrast, when a thin film of the CCM monomer in its cholesteric liquid crystal phase is polymerized using UV irradiation, the ordered structure is preserved. The rapid, in-situ polymerization fixes the helical arrangement of the monomer units. The resulting polymer film retains the cholesteric structure and continues to exhibit the characteristic properties, such as Bragg reflection of light. researchgate.net

This method of polymerizing within a liquid crystalline phase is a powerful strategy for creating highly ordered polymer films and networks. The ability of the cinnamate groups themselves to undergo photochemical crosslinking upon further irradiation can also be used to enhance the stability of the resulting polymer network. dtic.mil

| Polymerization Method | Starting State of Monomer (CCM) | Resulting Polymer Structure | Liquid Crystalline Properties of Polymer |

| Free Radical Polymerization | Isotropic Solution | Amorphous, disordered side-chains | None; mesomorphic behavior is lost. researchgate.net |

| UV-Initiated Polymerization | Cholesteric Liquid Crystal Phase | Ordered, helical arrangement of side-chains fixed in a polymer network | Preserved; the polymer film retains the cholesteric structure and optical properties. researchgate.net |

Interactions in Model Biological and Biochemical Systems

Molecular Interactions with Lipid Membranes and Phospholipids in Model Systems

The insertion and interaction of cholesterol and its esters within lipid bilayers are fundamental to membrane structure and function. creative-proteomics.comwalshmedicalmedia.com

The core of the interaction is driven by the amphipathic nature of the cholesterol backbone. nih.gov The rigid sterol ring system inserts into the hydrophobic core of the phospholipid bilayer, while its hydroxyl group (esterified in this case) is positioned near the polar headgroup region. nih.govnih.gov The transfer of cholesterol from an aqueous phase into a lipid bilayer is an energetically favorable process, driven primarily by hydrophobic interactions. nih.gov

It is proposed that cholesterol can form specific hydrogen bonds and associations with phospholipids, potentially in 1:1 or 1:2 stoichiometries. researchgate.net The esterification of the 3β-hydroxyl group with trans-cinnamic acid alters this dynamic. The bulky, aromatic cinnamate (B1238496) group would likely reside in the hydrophobic acyl chain region or at the lipid-water interface, influencing the packing and orientation of neighboring phospholipid molecules. This large ester group would prevent the deep, perpendicular insertion typical of free cholesterol, causing more significant perturbation to the local lipid environment. nih.gov

Cholesterol is a key regulator of membrane fluidity, exerting a dual effect. walshmedicalmedia.com It decreases fluidity in more mobile membranes (rich in unsaturated fatty acids) and increases it in rigid membranes (rich in saturated fatty acids) by disrupting tight packing. walshmedicalmedia.com This is often referred to as the "condensing effect". nih.gov Cholesteryl esters also participate in modulating membrane fluidity by restricting the lateral movement of lipids through hydrophobic interactions. creative-proteomics.com